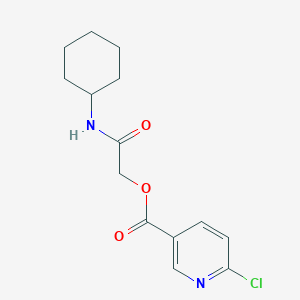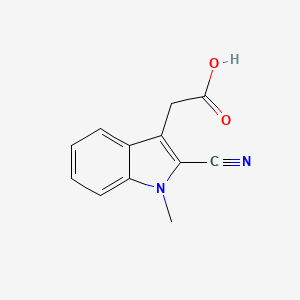![molecular formula C20H20N2O5S B2749182 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 441290-33-1](/img/structure/B2749182.png)
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of multiple methoxy groups and a thiazole ring, which contribute to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, have been found to inhibit bacterial rna polymerase (rnap) .
Mode of Action
It’s worth noting that similar compounds have been found to interact with the switch region of bacterial rnap . This interaction inhibits the synthesis of RNAs in bacteria, thereby disrupting their normal cellular functions .
Biochemical Pathways
The inhibition of bacterial rnap can disrupt the transcription process, leading to a halt in protein synthesis and ultimately bacterial growth .
Pharmacokinetics
A compound with a similar structure, js-38, has been studied in wistar rats . The metabolic process of JS-38 consists of a series of acetylation and glucuronidation . These findings may provide some insights into the ADME properties of the compound , but direct studies are needed for confirmation.
Result of Action
The inhibition of bacterial rnap can lead to a disruption in the transcription process, which can halt protein synthesis and ultimately bacterial growth .
Biochemical Analysis
Biochemical Properties
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide interacts with bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria . The compound’s interaction with RNAP inhibits the enzyme’s activity, thereby affecting the bacteria’s ability to synthesize RNA .
Cellular Effects
The effects of this compound on cells are primarily seen in its antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It does not show the same effects on Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the switch region of the bacterial RNAP . This interaction inhibits the activity of RNAP, thereby affecting the synthesis of RNAs in bacteria .
Preparation Methods
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids . Industrial production methods may vary, but they generally focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound can participate in carbon-carbon bond formation . Common reagents used in these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound may also be explored for its potential use in developing new pharmaceuticals and therapeutic agents. Additionally, it has applications in the industry as a precursor for various chemical reactions and processes.
Comparison with Similar Compounds
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can be compared with other similar compounds, such as N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives and 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . These compounds share structural similarities, such as the presence of methoxy groups and heterocyclic rings, but they may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-24-13-5-6-16(18(10-13)27-4)17-11-28-20(21-17)22-19(23)12-7-14(25-2)9-15(8-12)26-3/h5-11H,1-4H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTIIDXKFWENHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA](/img/structure/B2749100.png)

![Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2749107.png)

![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2749109.png)
![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2749110.png)

![2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2749114.png)
![3-[(2-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2749115.png)


![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)
![5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2749121.png)
